2-Methyl-2-(oxolan-2-yl)propanal
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Overview
Description
2-Methyl-2-(oxolan-2-yl)propanal is an organic compound with a unique structure that includes a tetrahydrofuran ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(oxolan-2-yl)propanal can be synthesized through several methods. One common approach involves the catalytic hydrogenation of furfural, which is derived from biomass rich in cellulose, hemicelluloses, and lignin . The reaction typically requires a catalyst such as palladium or platinum and is conducted under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of renewable raw materials. The process begins with the acid-catalyzed digestion of pentosan sugars in biomass to produce furfural, which is then hydrogenated to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-Methyl-2-(oxolan-2-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The tetrahydrofuran ring can also participate in interactions with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A related compound with a similar structure but lacking the aldehyde group.
2-Methyl-2-propanol: Another similar compound with an alcohol functional group instead of an aldehyde.
Uniqueness
2-Methyl-2-(oxolan-2-yl)propanal is unique due to the presence of both the tetrahydrofuran ring and the aldehyde functional group
Properties
IUPAC Name |
2-methyl-2-(oxolan-2-yl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,6-9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENJJTXSIUPBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2139663-95-7 |
Source
|
Record name | 2-methyl-2-(oxolan-2-yl)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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